molecular formula C33H34O5S B15089987 Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside

Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside

Cat. No.: B15089987
M. Wt: 542.7 g/mol
InChI Key: JWEXHALGGJAYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside is a complex organic compound with the molecular formula C33H34O5S It is a derivative of thioglucopyranoside, where the hydroxyl groups at positions 2, 3, and 6 of the glucose moiety are substituted with benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside typically involves the protection of hydroxyl groups followed by thioglycosylation. One common method involves the use of benzyl chloride as a protecting group for the hydroxyl groups. The reaction proceeds through the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 2,4,6-tri-O-acetyl-3-O-benzyl-b-D-thioglucopyranoside
  • Phenyl 2,3,4,6-tetra-O-benzyl-b-D-thioglucopyranoside
  • Phenyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside

Uniqueness

Phenyl 2,3,6-tri-O-benzyl-b-D-thioglucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl groups at positions 2, 3, and 6 enhances its stability and reactivity compared to other thioglucopyranosides .

Properties

Molecular Formula

C33H34O5S

Molecular Weight

542.7 g/mol

IUPAC Name

4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxan-3-ol

InChI

InChI=1S/C33H34O5S/c34-30-29(24-35-21-25-13-5-1-6-14-25)38-33(39-28-19-11-4-12-20-28)32(37-23-27-17-9-3-10-18-27)31(30)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2

InChI Key

JWEXHALGGJAYED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.